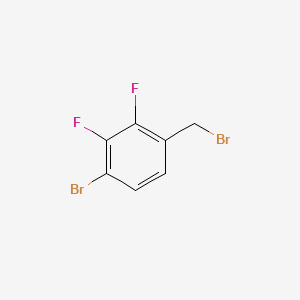

4-Bromo-2,3-difluorobenzyl bromide

Overview

Description

4-Bromo-2,3-difluorobenzyl bromide is a chemical compound with the IUPAC name 1-bromo-4-(bromomethyl)-2,3-difluorobenzene . It has a molecular weight of 285.91 . The compound is typically in liquid form .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two fluorine atoms, a bromine atom, and a bromomethyl group attached . The InChI code for this compound is 1S/C7H4Br2F2/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, benzylic bromides are generally reactive and can undergo various types of reactions. These include free radical bromination and nucleophilic substitution reactions .Scientific Research Applications

Synthesis of Complex Molecules

4-Bromo-2,3-difluorobenzyl bromide is a versatile intermediate in the synthesis of complex organic molecules. For instance, it has been employed in the selective conversion of 1,3-difluorobenzene into several benzoic acids and bromobenzoic acids containing fluorine atoms in specific positions. This showcases the compound's utility in creating structurally diverse fluorinated compounds through organometallic methods, demonstrating significant advancements in regioflexible substitution reactions (Schlosser & Heiss, 2003).

Anticancer Agent Development

Research has also explored the synthesis of novel crystals like 2,9-bis(2,3-difluorobenzyl)-β-carbolineum bromide, derived from 2,3-difluorobenzyl bromide, which exhibit potential as anticancer agents. These findings are crucial for the development of new therapeutic agents, highlighting the compound's role in pharmaceutical chemistry (Mohideen et al., 2019).

Material Science Applications

In materials science, derivatives of this compound have been utilized in the synthesis of zinc phthalocyanine compounds with high singlet oxygen quantum yields. Such compounds are notable for their applications in photodynamic therapy, a treatment method for cancer, showcasing the compound's significance in developing photosensitizers for medical use (Pişkin, Canpolat, & Öztürk, 2020).

Advanced Organic Synthesis Techniques

Furthermore, the compound plays a role in advanced organic synthesis techniques, such as the preparation and characterization of new low melting ammonium-based ionic liquids with ether functionality. These findings indicate the compound's utility in synthesizing new materials with potential applications in various industrial and technological fields (Kärnä, Lahtinen, & Valkonen, 2009).

Electrochemical Applications

Electrochemical methods have also been employed to explore the one-electron cleavage of benzylic bromides, including derivatives of this compound. Such studies contribute to our understanding of electrochemical reactions and their applications in organic synthesis, highlighting the compound's relevance in electrochemical research (Jouikov & Simonet, 2010).

Properties

IUPAC Name |

1-bromo-4-(bromomethyl)-2,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F2/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWRQHKDRZNGUFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CBr)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Diazabicyclo[2.2.1]hept-2-ene,7-(1-methylethyl)-,syn-(9CI)](/img/no-structure.png)